

# A Comprehensive Technical Guide to the Physicochemical Characteristics of 4'-Fluorobutyrophenone

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## Compound of Interest

Compound Name: Fluorobutyrophenone

Cat. No.: B13424257

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of 4'-**Fluorobutyrophenone**. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this compound.

## Core Physicochemical Properties

4'-**Fluorobutyrophenone** (CAS No. 582-83-2) is a chemical compound with the molecular formula  $C_{10}H_{11}FO$ . It has a molecular weight of 166.19 g/mol. While specific quantitative data for some of its physicochemical properties are not readily available in the public domain, this guide provides information on its known spectral characteristics and outlines the standard experimental protocols for determining its physical constants.

## Physical and Chemical Data

Property	Value	Source
Molecular Formula	$C_{10}H_{11}FO$	PubChem
Molecular Weight	166.19 g/mol	PubChem
CAS Number	582-83-2	PubChem

Note: Specific, experimentally determined values for melting point, boiling point, and solubility of 4'-**Fluorobutyrophenone** are not consistently reported in publicly available literature. The experimental protocols for determining these values are provided in the following sections.

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 4'-**Fluorobutyrophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4'-**Fluorobutyrophenone**. While specific peak assignments are not detailed here,  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are available in spectral databases.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The mass spectrum of 4'-**Fluorobutyrophenone** is available in public databases.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the 4'-**Fluorobutyrophenone** molecule. The IR spectrum, which would show characteristic absorption bands for the carbonyl group ( $\text{C}=\text{O}$ ) and the C-F bond, is also available in spectral databases.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of 4'-**Fluorobutyrophenone**.

## Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using the Thiele tube method.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tubes (one end sealed)
- Heating source (Bunsen burner or heating mantle)
- Mineral oil or silicone oil
- Mortar and pestle
- Spatula

Procedure:

- A small sample of 4'-**Fluorobutyrophenone** is finely powdered using a mortar and pestle.
- A small amount of the powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
- The Thiele tube is filled with a suitable heating oil (e.g., mineral oil) to a level just above the side arm.
- The capillary tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
- The thermometer and capillary tube assembly is inserted into the Thiele tube through a cork, with the thermometer bulb and sample immersed in the oil.
- The side arm of the Thiele tube is gently heated. The design of the tube ensures uniform heating of the oil through convection currents.<sup>[2][3][4][5][6]</sup>
- The temperature is raised slowly (1-2 °C per minute) as the expected melting point is approached.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is recorded as the

end of the range.

## Boiling Point Determination

The boiling point of a liquid can be determined using the capillary method.

Apparatus:

- Small test tube
- Thermometer (calibrated)
- Capillary tube (one end sealed)
- Heating bath (e.g., Thiele tube with oil, or a beaker with a suitable heating liquid)
- Heating source

Procedure:

- A small amount of liquid **4'-Fluorobutyrophenone** is placed in a small test tube.
- A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in a heating bath.
- The bath is heated gently. As the liquid heats, the air trapped in the capillary tube will expand and escape as bubbles.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.<sup>[7][8][9]</sup>
- The heating is then discontinued. As the liquid cools, the bubbling will slow down and stop.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.<sup>[9]</sup>

## Solubility Determination

The solubility of 4'-**Fluorobutyrophenone** in various solvents can be determined by the shake-flask method.<sup>[10]</sup>

Apparatus:

- Stoppered flasks or vials
- Analytical balance
- Constant temperature shaker or incubator
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- An excess amount of 4'-**Fluorobutyrophenone** is added to a known volume of the solvent (e.g., water, ethanol) in a stoppered flask.
- The flask is placed in a constant temperature shaker and agitated until equilibrium is reached (typically 24-48 hours).<sup>[11]</sup>
- After equilibration, the mixture is allowed to stand to allow the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
- The concentration of 4'-**Fluorobutyrophenone** in the filtrate is determined using a suitable analytical method.
- The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).

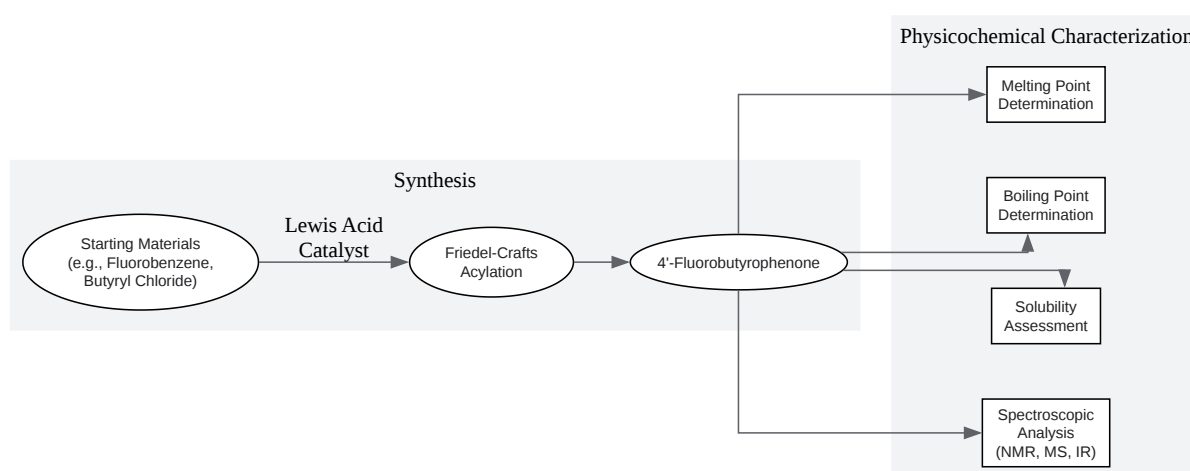
## Synthesis of 4'-Fluorobutyrophenone

While a specific, detailed experimental protocol for the synthesis of 4'-**Fluorobutyrophenone** was not found in the immediate search results, a common synthetic route for butyrophenones involves the Friedel-Crafts acylation. A plausible synthesis for 4'-**Fluorobutyrophenone** would involve the reaction of fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

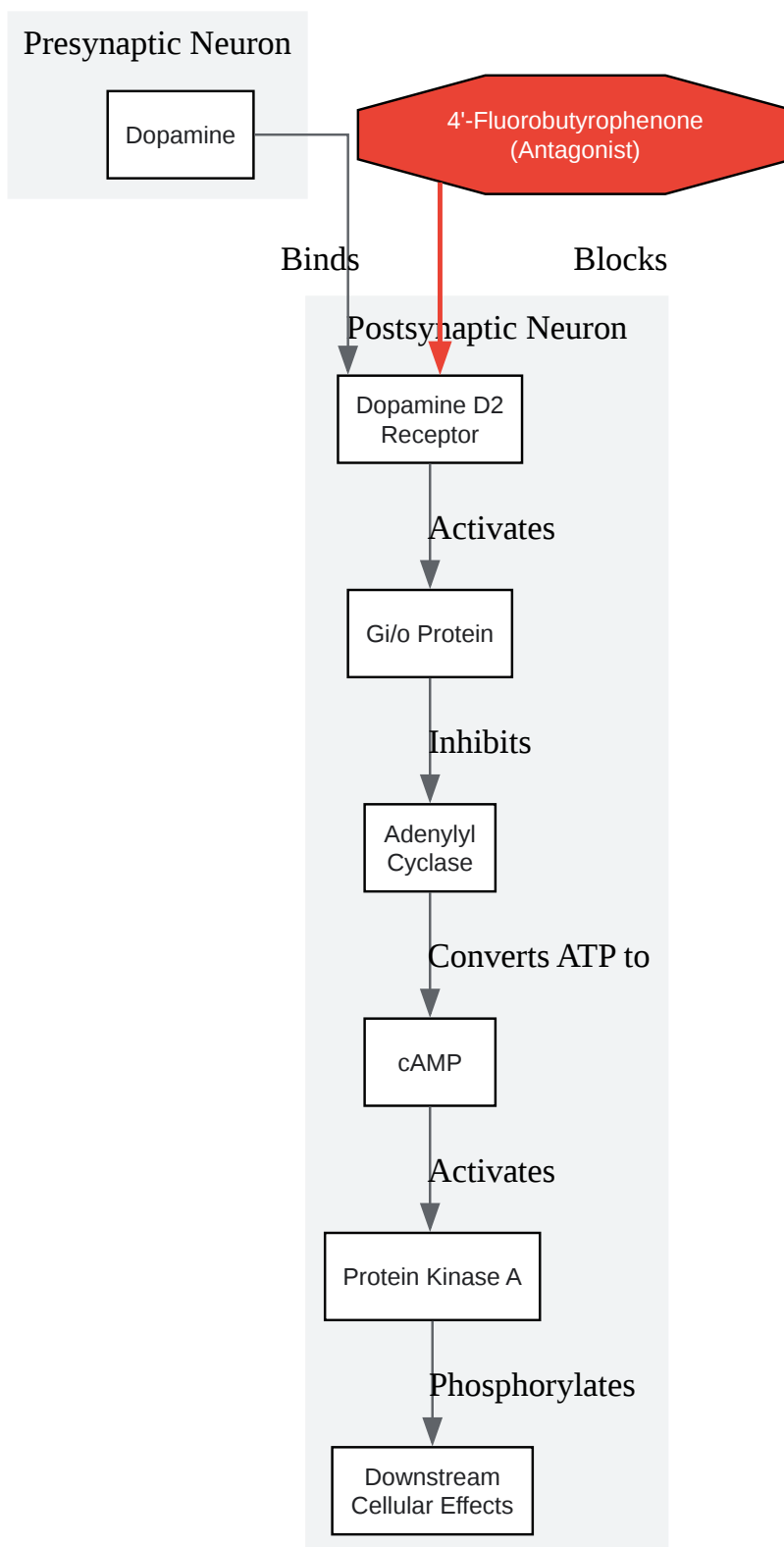
## Biological Context and Signaling Pathways

Butyrophenones are a class of antipsychotic drugs that are known to act as antagonists of dopamine D2 receptors.[12][13][14][15][16] While the specific signaling pathway for 4'-**Fluorobutyrophenone** is not explicitly detailed in the available literature, a general mechanism of action for butyrophenones can be illustrated. The metabolism of butyrophenones has also been studied, providing insights into their biotransformation.[17][18][19][20][21]

The following diagrams illustrate the general experimental workflow for physicochemical characterization and a putative signaling pathway for butyrophenones.



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*Experimental Workflow for 4'-Fluorobutyrophenone.*[Click to download full resolution via product page](#)

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